molecular formula C28H26N2O4 B2836050 Ethyl 4-(2-((3,4-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114835-35-6

Ethyl 4-(2-((3,4-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

Cat. No. B2836050
CAS RN: 1114835-35-6
M. Wt: 454.526
InChI Key: KYMIDLOUVUONBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((3,4-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A notable application involves the synthesis of novel ethyl substituted phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as potential anticancer agents. These compounds were prepared through reactions involving aminoquinolones with arenealdehydes and mercaptoacetic acid, showing specificity in inhibiting cancer cell lines without exhibiting cytotoxicity against normal cells, highlighting their potential as selective anticancer therapies (Facchinetti et al., 2015).

Antimicrobial Applications

Another application is the development of new quinazolines as potential antimicrobial agents. The synthesized compounds showed promising antibacterial and antifungal activities against various pathogens, suggesting their potential in addressing microbial resistance (Desai et al., 2007).

Drug Resistance Mitigation

Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated their ability to mitigate drug resistance and synergize with various cancer therapies, especially in leukemia cells. This showcases the compound's significance in overcoming the challenge of acquired drug resistance in cancer treatment (Das et al., 2009).

Molecular Mechanisms and Synthesis Methodologies

Studies have also focused on the synthesis and characterization of compounds for understanding their structure-activity relationships and molecular mechanisms, which are crucial for the design of more effective therapeutic agents. For instance, the facile one-pot synthesis of 2-substituted-3-aminoquinolines presents an efficient method for preparing compounds with potential biological activities (Wang et al., 2004).

properties

IUPAC Name

ethyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-33-28(32)21-11-13-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-12-10-18(2)19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMIDLOUVUONBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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